N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine
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Overview
Description
N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with a dimethylamino group and a pyrimidine ring substituted with a fluorine atom and a phenyl group. Its complex structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction parameters, including the concentration of reagents, reaction time, and purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, focusing on its mechanism of action and efficacy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(Dimethylamino)pyridin-3-yl]methyl]pyrazin-2-amine
- 2-[(Dimethylamino)(3-pyridyl)methyl]cyclohexanol
- Piperine
Uniqueness
Compared to similar compounds, N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine stands out due to its unique combination of functional groups and its potential for diverse biological activities
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5/c1-24(2)18-14(9-6-10-20-18)11-21-17-15(19)16(22-12-23-17)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWFNPRFQUMNDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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